molecular formula C10H16ClNO3 B13443401 Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13443401
M. Wt: 233.69 g/mol
InChI Key: VLADXSIKWDYABL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate (CAS: 1430075-14-1) is a pyrrolidine derivative with a 4-oxo group and a 3-chloropropyl substituent. It is recognized as Moxifloxacin Impurity 57, a byproduct or intermediate in the synthesis of the antibiotic moxifloxacin . This compound is typically synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols involving chloropropyl-containing reagents under heated conditions (55–60°C for 12 hours) .

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3

InChI Key

VLADXSIKWDYABL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(C(=O)C1)CCCCl

Origin of Product

United States

Preparation Methods

Direct Cyclization of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

This method involves the cyclization of suitably substituted amino acids or derivatives, followed by chlorination at the 3-position:

  • Starting Material: Ethyl 4-oxopyrrolidine-1-carboxylate derivatives with a 3-alkyl or 3-chloropropyl substituent.
  • Procedure:
    • Step 1: Alkylation of ethyl 4-oxopyrrolidine-1-carboxylate with 3-chloropropyl halides (e.g., 3-chloropropyl bromide or chloride) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
    • Step 2: Cyclization facilitated by intramolecular nucleophilic attack, forming the pyrrolidine ring with the chloropropyl substituent.
    • Step 3: Purification via column chromatography or recrystallization.

Reaction Conditions:

Parameter Details
Solvent Acetonitrile or DMF
Base Potassium carbonate or sodium hydride
Temperature Reflux (~80°C)
Duration 12–24 hours

Nucleophilic Substitution on Pre-formed Pyrrolidinone Derivatives

This approach involves the substitution of a leaving group (e.g., a halogen or tosylate) on a pyrrolidinone ring:

  • Step 1: Synthesize ethyl 4-oxopyrrolidine-1-carboxylate via cyclization of amino acids or related precursors.
  • Step 2: Introduce a leaving group at the 3-position (e.g., via halogenation with N-chlorosuccinimide or N-bromosuccinimide).
  • Step 3: React the halogenated intermediate with 3-chloropropyl nucleophile under SN2 conditions.

Reaction Conditions:

Parameter Details
Halogenation N-chlorosuccinimide in acetic acid or chloroform
Nucleophilic substitution 3-chloropropyl nucleophile in DMF with potassium carbonate
Temperature Room temperature to reflux

Multi-step Synthesis via Intermediate Formation

This pathway involves the formation of intermediates such as ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate , followed by functionalization:

  • Step 1: Synthesis of the pyrrolidinone core via cyclization of N-benzyl amino acids or derivatives.
  • Step 2: Introduction of the chloropropyl group at the 3-position through alkylation with 3-chloropropyl halides under basic conditions.
  • Step 3: Purification and final adjustments, including possible chlorination or substitution reactions to introduce the chlorine atom specifically at the 3-position.

Reaction Conditions:

Parameter Details
Alkylation Tetra-n-butylammonium bromide, DBU, in ethylene glycol dimethyl ether
Temperature Reflux (~80°C)
Duration 4 hours

Research-Backed Variations and Optimization

Recent research indicates that:

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield Remarks
Direct Alkylation Ethyl 4-oxopyrrolidine-1-carboxylate 3-chloropropyl halide Acetonitrile Reflux (~80°C) 60–75% Efficient with phase transfer catalysis
Halogenation & Substitution Ethyl 4-oxopyrrolidine-1-carboxylate N-chlorosuccinimide Chloroform Room temp to reflux 50–70% Requires purification of halogenated intermediate
Multi-step Synthesis N-Benzyl derivatives Alkyl halides Ethylene glycol dimethyl ether Reflux 64–78% Suitable for complex derivatives

Research Findings and Perspectives

  • Efficiency and Selectivity: Alkylation reactions under basic, reflux conditions with phase transfer catalysts tend to offer high yields and selectivity for the 3-position chloropropyl substitution.
  • Reaction Optimization: Use of inert atmospheres and appropriate solvents (e.g., acetonitrile) minimizes side reactions.
  • Intermediate Stability: Precursors like ethyl 4-oxopyrrolidine-1-carboxylate are stable under standard conditions, facilitating multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s pyrrolidine backbone is shared with several analogs, but substituent variations lead to distinct physicochemical and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate 1430075-14-1 C₁₀H₁₆ClNO₃ 233.69 3-chloropropyl, 4-oxo
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate 1027-35-6 C₁₄H₁₇NO₃ 247.29 1-benzyl, 4-oxo
1-(3-Chloropropyl)piperidine Not provided C₈H₁₆ClN 161.67 3-chloropropyl, piperidine ring
1-(3-Chloropropyl)pyrrolidine Not provided C₇H₁₄ClN 147.65 3-chloropropyl, pyrrolidine ring

Key Observations :

  • Substituent Bulk and Polarity : The benzyl group in Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate introduces aromaticity and hydrophobicity, reducing solubility in polar solvents compared to the chloropropyl analog . In contrast, the 3-chloropropyl chain enhances electrophilicity, enabling participation in nucleophilic substitution reactions (e.g., SN2) for further derivatization .
  • Ring System Variations : Replacing the pyrrolidine ring with a piperidine (six-membered) ring increases conformational flexibility and alters steric interactions. Piperidine derivatives often exhibit different biological activities due to enhanced ring puckering dynamics .

Physicochemical Properties

  • Solubility: The chloropropyl derivative’s lower molecular weight (233.69 vs. 247.29 g/mol for the benzyl analog) suggests marginally better solubility in organic solvents like ethyl acetate, as inferred from purification methods using ethyl acetate/methanol gradients .
  • Thermal Stability: The chloropropyl group’s electron-withdrawing effect may reduce thermal stability compared to non-halogenated analogs, necessitating controlled reaction conditions .

Biological Activity

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of 3-chloropropyl derivatives with ethyl 4-oxopyrrolidine-1-carboxylate. The synthesis typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The starting materials undergo cyclization to form the pyrrolidine structure.
  • Chloropropyl Substitution : The introduction of a chloropropyl group occurs via nucleophilic substitution reactions.
  • Esterification : The final step involves esterification to yield the desired ethyl ester.

The compound's structure is characterized by the presence of a pyrrolidine ring, an ester functional group, and a chloropropyl side chain, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cytotoxicity and Anticancer Potential

This compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in cancer cells, leading to decreased viability. The cytotoxicity may be attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic processes or signal transduction pathways associated with disease progression, particularly in cancer and inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .
  • Cytotoxicity Assessment : In a comparative study involving various pyrrolidine derivatives, this compound exhibited higher cytotoxicity against HeLa cells compared to other tested compounds, suggesting its potential as an anticancer agent .

Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values determined.
CytotoxicityInduces apoptosis in cancer cell lines; higher toxicity than related compounds.
Enzyme InhibitionPotential inhibitor of key metabolic enzymes; implications for cancer therapy.

Q & A

Q. What are the standard synthetic routes for ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer:

  • Coupling reactions : Use ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, enabling efficient amide or ester bond formation .
  • Alkylation strategies : React pyrrolidine-4-one precursors with 3-chloropropyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–85°C for 2–10 hours .
  • Purification : Employ silica gel chromatography or recrystallization to isolate the product, confirmed via LC-MS and NMR .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the molecular structure using SHELX for refinement and Mercury for visualization .
  • Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions and LC-MS for molecular weight confirmation .
  • Elemental analysis : Validate purity and stoichiometry .

Q. How can researchers functionalize the chloropropyl or ester groups in this compound for derivatization?

Methodological Answer:

  • Chloropropyl group : Perform nucleophilic substitution (e.g., with amines or thiols) in DMF at elevated temperatures .
  • Ester group : Hydrolyze to carboxylic acids using NaOH/EtOH or transesterify with alcohols under acidic conditions .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Follow GHS guidelines for chlorinated organics: Use fume hoods, gloves, and eye protection. Monitor for respiratory irritation, though specific hazards may require empirical assessment .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidine ring be quantitatively analyzed?

Methodological Answer:

  • Apply Cremer-Pople puckering parameters to X-ray data to calculate ring puckering amplitude (qq) and phase angle (ϕ\phi). Use software like Mercury to visualize deviations from planarity .
  • Compare DFT-optimized geometries with crystallographic data to assess intramolecular strain .

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Methodological Answer:

  • Use SHELXL for iterative refinement with constraints (e.g., riding hydrogen models) and validate with R-factor convergence .
  • Cross-check using Mercury’s validation tools (e.g., bond-length outliers, electron density maps) .

Q. What strategies are effective for designing bioactivity studies targeting HDAC inhibition?

Methodological Answer:

  • Synthesize derivatives via coupling reactions (e.g., EDCI/HOBt) to introduce zinc-binding groups (e.g., hydroxamates) .
  • Conduct in vitro HDAC assays using fluorogenic substrates and validate with cytotoxicity profiling in cancer cell lines .

Q. How can crystallographic disorder in the chloropropyl chain be modeled accurately?

Methodological Answer:

  • Apply split-atom models in SHELXL with occupancy refinement. Use anisotropic displacement parameters for disordered regions .
  • Validate with simulated annealing omit maps in Mercury .

Q. What computational methods are suitable for studying intermolecular interactions in crystal packing?

Methodological Answer:

  • Use Mercury’s Materials Module to identify π-π stacking, hydrogen bonds, or halogen interactions. Quantify packing similarity metrics for polymorph screening .
  • Perform Hirshfeld surface analysis to map close contacts .

Q. How can synthetic byproducts or diastereomers be resolved during preparation?

Methodological Answer:

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .
  • Use chiral HPLC or crystallization with enantiopure resolving agents for diastereomer separation .

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